molecular formula C19H16N2O3S B2635824 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 515841-87-9

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

カタログ番号: B2635824
CAS番号: 515841-87-9
分子量: 352.41
InChIキー: LWHNOXNPGJQTBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that falls under the category of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives involves combining thiazole and sulfonamide, groups with known antibacterial activity . The specific synthesis process for “N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is not explicitly mentioned in the available literature.

科学的研究の応用

Metabolism and Pharmacokinetics

  • Disposition and Metabolism of Compounds :

    • The study by Renzulli et al. (2011) discusses the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, providing insights into its pharmacokinetic profile. The compound underwent extensive metabolism, with the principal route being oxidation of the benzofuran ring, and elimination primarily through feces. This highlights the significance of understanding metabolic pathways in drug development and the importance of the benzofuran component, which might be structurally related to the compound (Renzulli et al., 2011).
  • Pharmacokinetics and Metabolic Patterns :

    • Almeida & Soares-da-Silva (2003) provide an examination of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BIA 2-093, a new putative antiepileptic drug. The compound was extensively metabolized and well-tolerated in oral doses, laying a foundation for further clinical trials. This research emphasizes the necessity of thorough pharmacokinetic studies in drug development and might offer parallels in the metabolism and application of structurally similar compounds (Almeida & Soares-da-Silva, 2003).

Neurological Applications

  • 5-HT(1A) Receptor Occupancy and Drug Development :

    • The work of Rabiner et al. (2002) delves into the occupancy of the 5-HT(1A) receptor by a novel antagonist, which is crucial for the treatment of anxiety and depression. The study signifies the importance of receptor occupancy in drug efficacy and safety, potentially offering insights into the mechanism of action for related compounds (Rabiner et al., 2002).
  • PET Imaging and Cognitive Impairment :

    • Suotunen et al. (2010) conducted a study on visual assessment of [11C]PIB PET in patients with cognitive impairment. The correlation between visual and quantitative analyses supported the feasibility of visual evaluation in clinical settings, indicating the potential of certain compounds in diagnosing and understanding cognitive diseases (Suotunen et al., 2010).

作用機序

特性

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-17(13-7-3-2-4-8-13)20-19(25-12)21-18(22)16-11-23-14-9-5-6-10-15(14)24-16/h2-10,16H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHNOXNPGJQTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。